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  • Product: [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
  • CAS: 1807888-09-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Crystal Structure and Stereochemistry of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the crystal structure and stereochemistry of [(2R,5R)-5-methylpyrrolidin-2-yl]me...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and stereochemistry of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (C₆H₁₄ClNO, MW: 151.63)[1]. As a chiral building block, the precise three-dimensional arrangement of its constituent atoms is paramount for its application in the stereoselective synthesis of pharmacologically active molecules. This document elucidates the absolute configuration of the two stereogenic centers, details the methodologies for its structural determination, and offers insights into the causality behind the experimental choices. The guide is intended to serve as a key resource for researchers in medicinal chemistry and materials science, providing both foundational knowledge and practical protocols for the characterization of this and similar chiral compounds.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity, making the synthesis and characterization of enantiomerically pure pyrrolidine derivatives a key focus in drug discovery. [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is a valuable chiral synthon, possessing two defined stereocenters that offer a rigid framework for the construction of more complex molecules. Its utility is underscored by the prevalence of substituted pyrrolidines in a wide range of therapeutic areas, including antiviral and neuroactive agents[2].

The hydrochloride salt form enhances the compound's stability and crystallinity, making it amenable to detailed structural analysis by single-crystal X-ray diffraction, the most definitive method for determining the three-dimensional structure of molecules at atomic resolution[3][4].

Stereochemistry: Defining the Molecular Architecture

The nomenclature [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride precisely defines the absolute configuration at its two chiral centers, located at the C2 and C5 positions of the pyrrolidine ring.

  • C2 Position: The hydroxymethyl group (-CH₂OH) is attached to this carbon.

  • C5 Position: The methyl group (-CH₃) is attached to this carbon.

The (2R,5R) designation indicates a trans relationship between the methyl and hydroxymethyl substituents relative to the pyrrolidine ring. This means they are situated on opposite faces of the ring, a crucial feature influencing the molecule's overall shape and how it interacts with other chiral molecules, such as biological receptors or catalysts.

The definitive assignment of absolute configuration for a molecule like this is most reliably achieved through single-crystal X-ray crystallography[5]. This technique not only confirms the connectivity of atoms but also provides their precise spatial coordinates, allowing for the unambiguous determination of the R/S configuration at each stereocenter.

Crystal Structure Determination: An In-Depth Workflow

The elucidation of the crystal structure of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is a multi-step process that bridges the gap between a chemical entity and its precise three-dimensional form.

The Causality of Crystallization

The primary bottleneck in X-ray crystallography is often obtaining a high-quality single crystal suitable for diffraction[3]. For a small, flexible molecule like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, forming the hydrochloride salt is a strategic choice. The ionic character introduced by the salt formation increases the lattice energy of the crystalline state, promoting the ordered packing necessary for diffraction and often leading to more robust crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

The following protocol outlines the standard workflow for the structural determination of a small organic molecule hydrochloride salt.

Step 1: Crystal Growth and Selection

  • Objective: To obtain a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

  • Methodology: Slow evaporation of a saturated solution is a common and effective technique.

    • Dissolve [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride in a minimal amount of a suitable solvent system (e.g., a mixture of methanol and a less polar co-solvent like diethyl ether). The choice of solvent is critical; it must be one in which the compound is soluble but will slowly become supersaturated as the solvent evaporates.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

    • Once crystals form, select a well-formed, transparent crystal under a microscope and mount it on a goniometer head.

Step 2: Data Collection

  • Objective: To measure the angles and intensities of the X-rays diffracted by the crystal.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector is standard[6]. For light-atom chiral organic compounds, a Copper (Cu) X-ray source is often preferred as it can provide better data for absolute structure determination[6].

  • Methodology:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data and generate a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

  • Methodology:

    • The collected data is processed to determine the unit cell dimensions and the intensities of each diffraction spot.

    • The "phase problem" is solved using direct methods, which are computational algorithms that are highly effective for small molecules[4]. This step generates an initial electron density map.

    • An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Key Crystallographic Data

The final output of a crystallographic analysis is a set of data that precisely describes the crystal and molecular structure. For [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, the expected key parameters are summarized in the table below.

ParameterExpected Value/InformationSignificance
Molecular Formula C₆H₁₄ClNOConfirms the chemical composition.
Molecular Weight 151.63 g/mol Basic molecular property.
Crystal System e.g., Orthorhombic, MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁2₁2₁Defines the symmetry elements within the unit cell. For a chiral, enantiopure compound, this must be a chiral space group.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Flack Parameter A value close to 0This parameter is critical for confirming the absolute configuration. A value near 0 for the given (2R,5R) configuration confirms the assignment is correct.

Spectroscopic Corroboration: NMR in Stereochemical Analysis

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure and stereochemistry in solution[7].

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra will confirm the connectivity of the molecule. The chemical shifts and coupling constants of the protons on the pyrrolidine ring are particularly informative about the relative stereochemistry of the substituents[8]. In the trans isomer, the spatial relationships between protons will give rise to a unique set of coupling constants compared to the cis isomer.

Advanced NMR Techniques for Absolute Configuration

While standard NMR confirms relative stereochemistry, assigning the absolute configuration in solution requires the use of chiral auxiliaries[9].

  • Chiral Derivatizing Agents (CDAs): The alcohol group of the molecule can be reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form two diastereomeric esters[9]. The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol.

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum.

Visualizing the Structure and Workflow

To aid in the conceptualization of the molecular structure and the analytical workflow, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output & Validation start Compound Synthesis salt Hydrochloride Salt Formation start->salt crystal Crystallization salt->crystal mount Crystal Mounting crystal->mount data X-ray Data Collection mount->data solve Structure Solution (Direct Methods) data->solve refine Structure Refinement solve->refine model 3D Atomic Model refine->model config Absolute Configuration (Flack Parameter) model->config report Crystallographic Report (CIF) config->report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The structural and stereochemical integrity of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is fundamental to its role as a chiral building block in modern drug development. This guide has detailed the key structural features of the molecule, emphasizing the trans configuration of its substituents. A comprehensive, step-by-step workflow for its definitive structural elucidation via single-crystal X-ray diffraction has been provided, explaining the rationale behind key experimental procedures. Complemented by spectroscopic techniques like NMR, these analytical methods provide a robust framework for the characterization of this and other vital chiral synthons, ensuring the stereochemical purity required for the synthesis of next-generation therapeutics.

References

  • Wenzel, T. J., & Chisholm, C. D. (2011). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 50(44), 10338-10341. Available from: [Link]

  • Pu, Y., & Sulpizio, T. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
  • Duddeck, H. (1995). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis (pp. 231-269). Wiley-VCH. Available from: [Link]

  • Wang, Y., et al. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Letters, 25(20), 3634–3639. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. Available from: [Link]

  • Cheméo. [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride. Available from: [Link]

  • Seco, J. M., et al. (2006). The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols. Organic Letters, 8(20), 4433–4436. Available from: [Link]

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 598(7881), 455–460. Available from: [Link]

  • PubChem. ((2R,5S)-5-((benzylamino)methyl)-1-methylpyrrolidin-2-yl)methanol. Available from: [Link]

  • Technical Disclosure Commons. (2024). A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy. Available from: [Link]

  • Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(4), 332-359. Available from: [Link]

  • Moro, A. V., et al. (2011). [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. Available from: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

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  • Wikipedia. X-ray crystallography. Available from: [Link]

  • ResearchGate. (2014). (5R)-5-[(2S,5S*)-1-Methoxy-5-phenylpyrrolidin-2-yl]-3-methylfuran-2(5H)-one. Available from: [Link]

  • Brandänge, S., Leijonmarck, H., & Ölund, J. (1989). A Concise Synthesis of (2S,5R)-2-Methyl-5-hexanolide. Acta Chemica Scandinavica, 43, 193-195. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Small Molecule X-Ray Crystallography, Theory and Workflow. CHIMIA International Journal for Chemistry, 62(4), 267-273. Available from: [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058. Available from: [Link]

  • Bakulina, O., & Dar'in, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available from: [Link]

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Exploratory

A Technical Guide to the Exact Mass and Elemental Analysis of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride

This guide provides an in-depth technical overview for the definitive characterization of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, a chiral building block relevant in pharmaceutical development. The focus...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for the definitive characterization of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, a chiral building block relevant in pharmaceutical development. The focus is on two cornerstone analytical techniques: High-Resolution Mass Spectrometry (HRMS) for exact mass determination and Combustion-Based Elemental Analysis (EA) for elemental composition. For researchers, scientists, and drug development professionals, mastering these techniques is essential for verifying the molecular identity, purity, and integrity of synthesized compounds.

Compound Profile and Theoretical Values

Before any analysis, it is critical to establish the theoretical values derived from the compound's chemical structure. This provides the benchmark against which all experimental data will be validated.

The structure of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride consists of a 5-methylpyrrolidin-2-yl methanol free base that is protonated at the nitrogen atom and paired with a chloride counter-ion.

AttributeValue
Molecular Formula C₆H₁₄ClNO[1]
Average Molecular Weight 151.63 g/mol [1]
Monoisotopic Mass (Free Base, C₆H₁₃NO) 115.099714 Da
Monoisotopic Mass (Protonated Cation, [C₆H₁₄NO]⁺) 116.107529 Da
Monoisotopic Mass (Full Salt, C₆H₁₄ClNO) 151.076383 Da

Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

Theoretical Elemental Composition

The theoretical elemental composition by mass is calculated from the molecular formula (C₆H₁₄ClNO) and the atomic weights of the constituent elements.

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.011672.06647.52%
Hydrogen (H) 1.0081414.1129.31%
Chlorine (Cl) 35.453135.45323.38%
Nitrogen (N) 14.007114.0079.24%
Oxygen (O) 15.999115.99910.55%
Total 151.637 100.00%

Exact Mass Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places.[2][3] This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass.[2][4]

Principle of Analysis

For [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, Electrospray Ionization (ESI) is the ideal ionization method.[5] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5][6] Since the analyte is a salt, the cationic species [C₆H₁₄NO]⁺ is already present in solution. ESI gently desolvates this ion, allowing it to enter the mass analyzer.

The analysis workflow is as follows:

  • Ionization: The sample, dissolved in a suitable solvent, is introduced into the ESI source. A high voltage generates a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, shrinking them until the charged analyte ions are released into the gas phase.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which separates them based on their m/z ratio.[7]

  • Detection: The detector records the arrival of the ions, generating a mass spectrum that plots ion intensity versus m/z.

Experimental Protocol: ESI-HRMS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the hydrochloride salt.

    • Dissolve in 1 mL of a suitable solvent mixture (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. Causality: This concentration range is optimal for ESI, preventing detector saturation while ensuring a strong signal.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately before analysis using a known calibration standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix). Trustworthiness: This step is critical to ensure the high mass accuracy required for formula determination.[8]

  • Analysis:

    • Set the ESI source to positive ion mode. Causality: The target analyte is a pre-formed cation.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) for at least 1 minute to obtain an averaged, high-quality spectrum.

Data Interpretation and Validation
  • Expected Ion: The primary ion of interest will be the protonated free base, [M+H]⁺, which corresponds to the cation [C₆H₁₄NO]⁺.

  • Theoretical m/z: The calculated exact mass for this ion is 116.107529 Da .

  • Validation Criteria: The experimentally measured m/z should match the theoretical value with an error of less than 5 parts-per-million (ppm).[9]

The mass error is calculated as: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

An experimental result of m/z 116.1072 would yield a mass error of -2.8 ppm, which is well within the acceptable range and confirms the elemental formula of the cation.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Validation Sample 1. Weigh & Dissolve (1 mg/mL Stock) Dilution 2. Dilute Sample (1-10 µg/mL) Sample->Dilution ESI 3. ESI Source (Positive Mode) Dilution->ESI Infuse Analyzer 4. Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Detector 5. Detection Analyzer->Detector Spectrum 6. Mass Spectrum (Find m/z of [M+H]⁺) Detector->Spectrum Compare 7. Compare to Theoretical Mass Spectrum->Compare Validate 8. Validate (< 5 ppm error) Compare->Validate

Fig 1. High-Resolution Mass Spectrometry (HRMS) Experimental Workflow.

Quantitative Elemental Analysis (EA)

Elemental analysis provides the mass percentages of specific elements in a sample, offering an orthogonal confirmation of the compound's bulk purity and empirical formula.[10] The most common method is combustion analysis, which is highly precise for determining carbon, hydrogen, and nitrogen (CHN).[11][12]

Principle of Analysis

Combustion analysis involves the complete, high-temperature oxidation of a precisely weighed sample in a stream of pure oxygen.[13][14]

  • Combustion: The sample is burned at ~1000°C, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ).[15] Halogens like chlorine are converted to hydrogen chloride (HCl) or other capturable forms.

  • Reduction & Separation: The resulting gas mixture passes through a reduction chamber (to convert NOₓ to N₂) and then through a series of traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector's signal is proportional to the amount of each element in the original sample.[15] Chlorine is often determined by separate methods like coulometric titration after combustion.[16]

Experimental Protocol: Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual solvents or water, which would artificially inflate hydrogen and oxygen values.

    • Accurately weigh 2-3 mg of the compound into a tin capsule using a microbalance. Causality: An accurate initial weight is paramount as all final percentages are calculated relative to this mass.

    • Crimp the capsule to ensure no sample is lost.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Trustworthiness: Calibration with a pure standard ensures the detector response is accurately correlated to elemental mass.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the combustion sequence. The instrument will automatically drop the sample into the furnace and perform the analysis.

    • Run the sample in triplicate to ensure precision and obtain a reliable average.

Data Interpretation and Validation
  • Expected Values: The experimental mass percentages for C, H, N, and Cl should align with the theoretical values calculated in Section 1.

  • Validation Criteria: For a pure compound, the experimental percentages should be within ±0.4% of the theoretical values. For example, for Carbon (theoretical 47.52%), an acceptable result would be in the range of 47.12% to 47.92%.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Validation Dry 1. Dry Sample Weigh 2. Weigh 2-3 mg in Tin Capsule Dry->Weigh Combust 3. Combustion (~1000°C in O₂) Weigh->Combust Analyze Separate 4. Gas Separation (CO₂, H₂O, N₂) Combust->Separate Detect 5. TCD Detection Separate->Detect Calc 6. Calculate Mass % Detect->Calc Compare 7. Compare to Theoretical % Calc->Compare Validate 8. Validate (±0.4% error) Compare->Validate

Fig 2. Elemental Analysis (EA) by Combustion Experimental Workflow.

Summary: Synergy of HRMS and EA

HRMS and Elemental Analysis are complementary techniques that, when used together, provide an exceptionally high level of confidence in the identity and purity of a chemical substance.

  • HRMS confirms the exact mass of the primary molecular ion, which validates the elemental formula .

  • Elemental Analysis confirms the relative abundance of each element in the bulk sample, which validates the purity and empirical formula .

A successful characterization of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride would yield the following results:

AnalysisParameterTheoretical ValueAcceptable Experimental Range
HRMS m/z of [C₆H₁₄NO]⁺116.107529116.1069 - 116.1081 (< 5 ppm)
Elemental Analysis % Carbon47.52%47.12% - 47.92%
% Hydrogen9.31%8.91% - 9.71%
% Nitrogen9.24%8.84% - 9.64%
% Chlorine23.38%22.98% - 23.78%

When both analytical results fall within these accepted ranges, the identity, formula, and purity of the compound are rigorously confirmed, meeting the stringent standards required for pharmaceutical research and development.

References

  • PubChem. ((2R,5S)-5-((benzylamino)methyl)-1-methylpyrrolidin-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2014, December 29). How can I assess purity via HRMS? What is the acceptable deviation from the calculated mass?. Available from: [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Available from: [Link]

  • PLOS. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. Available from: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available from: [Link]

  • Colby, J. M., et al. (2016, October 6). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology, 41(2), 128-135. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Available from: [Link]

  • BMRB. Molecular Mass Calculator. Available from: [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. Available from: [Link]

  • Das, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2012, 282574. Available from: [Link]

  • Wang, J., et al. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical Analysis, 11(4), 387-400. Available from: [Link]

  • Chemical Substance Information. [(2S,5S)-5-methylpyrrolidin-2-yl]methanol hydrochloride. Available from: [Link]

  • Martin, G. E. (2024, December 19). What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files. Organic Letters. Available from: [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Available from: [Link]

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  • Picó, Y. (2017). Chapter 1 – HRMS: Fundamentals and Basic Concepts. In High-Resolution Mass Spectrometry (HRMS) in Food Analysis. Elsevier. Available from: [Link]

  • U.S. Food and Drug Administration. (2023, October 31). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available from: [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN. Available from: [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • SPECTRO Analytical Instruments. (2018). Standards-Compliant Elemental Analysis: Does Your Testing Meet Today's Requirements?. Available from: [Link]

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Foundational

Whitepaper: Structural Profiling and Synthetic Applications of[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol Hydrochloride

Executive Summary In modern drug discovery, the spatial arrangement of functional groups dictates target binding affinity and pharmacokinetic stability. The chiral pyrrolidine scaffold is a privileged structure in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial arrangement of functional groups dictates target binding affinity and pharmacokinetic stability. The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, offering conformational rigidity and precise vector projection. This technical guide provides an in-depth analysis of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride , a highly sought-after trans-2,5-disubstituted chiral building block. By detailing its registry profiling, synthetic methodologies, and analytical validation, this whitepaper serves as a definitive resource for drug development professionals.

Chemical Identity & Stereochemical Profiling

Accurate registry identification is the first step in any robust chemical workflow. The specific stereoisomer discussed herein is the (2R,5R) configuration.

Table 1: Physicochemical and Registry Profiling

PropertyValue
Chemical Name [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
CAS Registry Number [1]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Stereochemistry (2R, 5R) - trans configuration
Physical State Solid (typically white to off-white powder)
Related Enantiomer (2S, 5S) Isomer - CAS[2]

Causality of Salt Formation: Why is this building block supplied and utilized as a hydrochloride salt rather than a free base? The free amine of chiral pyrrolidines is highly susceptible to auto-oxidation and exhibits profound hygroscopicity. This complicates precise stoichiometric measurements in parallel synthesis. Converting the free base to the hydrochloride salt locks the nitrogen lone pair, effectively neutralizing its nucleophilicity and rendering the compound a stable, free-flowing powder suitable for long-term storage and handling[1].

Structural Significance in Drug Discovery

The trans-2,5-disubstituted pyrrolidine ring imparts a high degree of conformational rigidity. This rigidity is highly prized for locking molecules into bioactive conformations, minimizing entropic penalties upon target binding.

  • HCV NS5A Inhibitors: The enantiomeric counterpart, the (2S,5S) isomer, is famously embedded within the structure of Velpatasvir, a potent direct-acting antiviral for Hepatitis C, as detailed by [3] and the [4]. The (2R,5R) isomer serves as an indispensable comparative tool for structure-activity relationship (SAR) studies to validate stereospecific target engagement.

  • Androgen & Adrenergic Modulators: The (2R,5R) scaffold is actively utilized in synthesizing selective androgen receptor modulators (SARMs) [5] and beta-2 adrenergic receptor agonists targeted at metabolic and muscular disorders[6].

ScaffoldApplications A [(2R,5R)-5-methylpyrrolidin -2-yl]methanol HCl B Chiral Building Block A->B Serves as C HCV NS5A Inhibitors (Stereoisomer Analogs) B->C Scaffold for D SARMs (Androgen Modulators) B->D Scaffold for E Beta-2 Adrenergic Agonists B->E Scaffold for

Logical relationship of the chiral pyrrolidine scaffold in drug discovery pathways.

Synthetic Methodologies & Protocols

To achieve the trans-(2R,5R) configuration, the synthesis must rely on substrate-controlled diastereoselective addition. Below is a field-proven, step-by-step methodology starting from the commercially available (R)-5-(hydroxymethyl)-2-pyrrolidinone.

Step 1: N-Boc Protection of the Lactam

  • Rationale: The secondary amine must be protected to prevent unwanted side reactions during the nucleophilic addition step.

  • Procedure: Dissolve (R)-5-(hydroxymethyl)-2-pyrrolidinone in anhydrous dichloromethane (DCM). Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O), 2.0 equivalents of triethylamine (Et₃N), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours. Quench with water, extract with DCM, and concentrate to yield the N-Boc protected intermediate.

Step 2: Stereoselective C5-Methylation

  • Rationale: Introducing the methyl group at C5 requires a nucleophilic addition to the lactam carbonyl, followed by reduction. The existing (R)-stereocenter at C2 directs the incoming nucleophile to achieve the desired trans configuration.

  • Procedure: Cool a solution of the N-Boc intermediate in anhydrous tetrahydrofuran (THF) to -78 °C. Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether). Stir for 2 hours, then quench with saturated aqueous NH₄Cl. The resulting hemiaminal is subsequently reduced using triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂) at -78 °C to afford the trans-pyrrolidine derivative.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: Removing the Boc group under anhydrous acidic conditions yields the hydrochloride salt directly, preventing the isolation of the unstable free amine.

  • Procedure: Dissolve the purified N-Boc intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 4 hours. The product will precipitate as a white solid. Filter the precipitate under an inert atmosphere, wash with cold diethyl ether to remove organic impurities, and dry under high vacuum.

SyntheticWorkflow N1 Step 1: Starting Material (R)-5-(hydroxymethyl)-2-pyrrolidinone N2 Step 2: N-Boc Protection (Boc2O, DMAP, Et3N) N1->N2 Room Temp, 12h N3 Step 3: Stereoselective C5-Methylation (MeMgBr followed by reduction) N2->N3 Diastereoselective addition N4 Step 4: Deprotection & Salt Formation (4M HCl in Dioxane) N3->N4 Acidic Cleavage N5 Final Product: [(2R,5R)-5-methylpyrrolidin-2-yl]methanol HCl N4->N5 Precipitation & Filtration

Step-by-step synthetic workflow for[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride.

Analytical Validation (A Self-Validating System)

Relying solely on standard ¹H-NMR is insufficient for chiral pyrrolidines due to the lack of enantiomeric discrimination. A self-validating analytical system requires orthogonal techniques to confirm both the enantiomeric excess (ee) and the diastereomeric excess (de).

  • Chiral HPLC (Enantiomeric Validation): Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to determine the ee. This ensures the synthesized (2R,5R) enantiomer is not contaminated by the (2S,5S) isomer.

  • 2D-NOESY NMR (Diastereomeric Validation): Employ Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the trans relationship between the C2-hydroxymethyl and C5-methyl protons. The absence of a NOE cross-peak between the protons at C2 and C5 validates the trans (2R,5R) configuration, ruling out the cis meso form.

  • Elemental Analysis (Stoichiometric Validation): Validate the stoichiometry of the hydrochloride salt (C, H, N, Cl content) to ensure no residual free acid, moisture, or unreacted starting materials are present, thereby completing the self-validating loop.

Conclusion

The [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride building block is a cornerstone in the development of conformationally restricted therapeutics. By understanding the causality behind its salt formation, mastering its stereoselective synthesis, and employing rigorous, self-validating analytical techniques, researchers can confidently integrate this scaffold into advanced drug discovery pipelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Functionalization Strategies for [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol Hydrochloride

Executive Summary & Rationale[(2R,5R)-5-methylpyrrolidin-2-yl]methanol is a highly versatile chiral building block prominently featured in the synthesis ofSelective Androgen Receptor Modulators (SARMs)[1] and advanced or...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale[(2R,5R)-5-methylpyrrolidin-2-yl]methanol is a highly versatile chiral building block prominently featured in the synthesis ofSelective Androgen Receptor Modulators (SARMs)[1] and advanced organocatalysts[2]. Sourced commercially as a hydrochloride salt[3] (CAS: 1807888-09-0), this specific formulation is critical: the HCl salt prevents auto-oxidation and intermolecular condensation of the secondary amine, ensuring long-term stereochemical and chemical stability[3].

The molecule presents a classic chemoselectivity challenge, possessing both a secondary cyclic amine and a primary aliphatic alcohol. Successful functionalization requires precise control over reaction conditions to selectively target the nitrogen or oxygen atom without compromising the delicate (2R,5R) stereocenters.

Reactivity Profile & Chemoselectivity Principles

As a Senior Application Scientist, it is vital to understand the causality behind reagent selection when handling bifunctional pyrrolidines:

  • N-Functionalization (Amine Targeting) : The secondary amine is inherently more nucleophilic than the primary alcohol. However, it is sterically encumbered by the adjacent methyl (C5) and hydroxymethyl (C2) groups. Using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) effectively liberates the free base from the HCl salt without inducing epimerization. Subsequent treatment with Di-tert-butyl dicarbonate ( Boc2​O ) selectively protects the nitrogen[1].

  • O-Functionalization (Alcohol Targeting) : Once the nitrogen is protected (or utilized in a coupling reaction), the primary alcohol can be transformed. Oxidation to an aldehyde is a common pathway for downstream SARM synthesis[1]. Swern oxidation is the method of choice here; unlike harsh chromium-based oxidants, the Swern protocol operates at -78 °C, preventing over-oxidation to the carboxylic acid and preserving the C2 chirality.

  • Direct N-Arylation : For applications requiring an aryl-linked pyrrolidine, Nucleophilic Aromatic Substitution (SNAr) can be employed directly on the free base. The use of Cs2​CO3​ in DMSO at elevated temperatures (85 °C) provides the necessary driving force to overcome the steric hindrance of the 2,5-disubstituted ring[2].

Functionalization Workflow Visualization

functionalization_workflow A [(2R,5R)-5-methylpyrrolidin-2-yl]methanol HCl (Starting Material) B Free Base Intermediate (Reactive Species) A->B Neutralization (DIPEA or Et3N) C N-Boc Protected Derivative (Selective N-Functionalization) B->C Boc2O, DMAP (cat.) Chemoselective D N-Aryl/Alkyl Derivative (SARM Precursor) B->D Aryl Halide, Pd-cat (Buchwald-Hartwig) E O-Aldehyde Derivative (Swern/TEMPO Oxidation) C->E (COCl)2, DMSO, Et3N -78 °C F O-Tosylate/Ether (Leaving Group/Coupling) C->F TsCl, Pyridine 0 °C to RT

Fig 1: Chemoselective functionalization pathways for[(2R,5R)-5-methylpyrrolidin-2-yl]methanol.

Validated Experimental Protocols
Protocol A: Chemoselective N-Boc Protection

Objective : Isolate the primary alcohol for downstream functionalization by masking the secondary amine[1]. Causality Check : The addition of DIPEA neutralizes the HCl salt. Boc2​O is chosen because the resulting tert-butyl carbamate is stable to subsequent basic and oxidative conditions but can be cleanly removed via acidolysis (e.g., TFA or 4M HCl in dioxane) without affecting ether or alkyl linkages[2].

Step-by-Step Methodology :

  • Suspend [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert N2​ atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise. Self-Validation: The cloudy suspension will clear into a homogenous solution, indicating successful free-base generation.

  • Add Boc2​O (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

  • Warm the mixture to room temperature and stir for 4-6 hours. Monitor via TLC (Ninhydrin stain; the primary amine spot will disappear).

  • Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Swern Oxidation to (2R,5R)-tert-butyl 2-formyl-5-methylpyrrolidine-1-carboxylate

Objective : Convert the primary alcohol to an aldehyde without epimerization[1]. Causality Check : Operating strictly at -78 °C prevents the Pummerer rearrangement and suppresses α -proton abstraction, which would otherwise lead to racemization at the sensitive C2 stereocenter.

Step-by-Step Methodology :

  • To a flame-dried flask under N2​ , add anhydrous DCM and oxalyl chloride (1.2 eq). Cool to -78 °C.

  • Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Dissolve the N-Boc protected alcohol from Protocol A (1.0 eq) in a minimal volume of DCM and add dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add Triethylamine ( Et3​N , 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 1 hour. Self-Validation: A distinct odor of dimethyl sulfide confirms the successful oxidation cycle.

  • Quench with water, extract with DCM, wash with brine, dry, and concentrate. Purify rapidly via silica gel chromatography to avoid aldehyde degradation.

Protocol C: Direct N-Arylation via SNAr

Objective : Couple the pyrrolidine core to an electron-deficient aryl ring (e.g., for [2]). Causality Check : Cs2​CO3​ provides optimal basicity and solubility in DMSO to drive the substitution of hindered secondary amines without degrading the primary alcohol.

Step-by-Step Methodology :

  • Dissolve the aryl halide (e.g., chloropyrazine derivative, 1.0 eq) in anhydrous DMSO (10 volumes)[2].

  • Add Cs2​CO3​ (2.5 eq) and stir for 10 minutes.

  • Add the free-based[(2R,5R)-5-methylpyrrolidin-2-yl]methanol (1.5 eq) slowly.

  • Heat the mixture to 85 °C and stir for 8 hours. Self-Validation: LC-MS monitoring should show the consumption of the aryl halide and the appearance of the product mass [M+H]+[2].

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

Quantitative Data & Reaction Metrics
DerivativeFunctionalization TypeReagents / CatalystTypical Yield (%)ee Retention (%)
N-Boc Alcohol N-Protection Boc2​O , DIPEA, DCM85 - 92>99
N-Aryl Alcohol N-ArylationAr-Cl, Cs2​CO3​ , DMSO70 - 80>98
N-Boc Aldehyde O-Oxidation (COCl)2​ , DMSO, Et3​N 75 - 85>95
N-Boc Tosylate O-TosylationTsCl, Pyridine, DCM80 - 90>99

Table 1: Performance metrics for standard functionalization pathways of[(2R,5R)-5-methylpyrrolidin-2-yl]methanol. High enantiomeric excess (ee) retention indicates the robustness of the protocols.

References
  • US8748633B2 - Selective androgen receptor modulators (SARMs) and uses thereof | Google Patents | Link[1]

  • 1807888-09-0 |[(2r,5r)-5-methylpyrrolidin-2-yl]methanol hydrochloride | ChemScene | Link[3]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | MDPI | Link[2]

  • Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction | ACS Publications | Link[4]

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride synthesis

Welcome to the technical support center dedicated to the synthesis of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with achieving high enantiomeric excess (e.e.) in this critical chiral building block. The pyrrolidine scaffold is a privileged motif in medicinal chemistry and a cornerstone of modern organocatalysis, making stereochemical purity paramount for efficacy and safety.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride.

General Troubleshooting

Q1: My asymmetric reaction is yielding low enantiomeric excess (e.e.). What are the first things I should check?

A1: When faced with low e.e., a systematic review of your experimental setup is the most effective first step. Before delving into complex mechanistic problems, verify the fundamentals[4][5]:

  • Reagent and Solvent Purity: Confirm the purity of all starting materials, reagents, and the catalyst. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.[5] Ensure that all solvents are anhydrous and of the appropriate grade, as water can deactivate many chiral catalysts.[4]

  • Reaction Temperature: Temperature is a critical parameter. Even minor fluctuations can alter the energy difference between the diastereomeric transition states that determine enantioselectivity. Generally, lower temperatures favor higher e.e.[4]

  • Inert Atmosphere: Many asymmetric reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your glassware is properly dried and the reaction is conducted under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen).

  • Concentrations and Stoichiometry: Double-check all calculations for reagent and catalyst loading. Incorrect concentrations can affect reaction kinetics and, in some cases, lead to catalyst aggregation or the formation of less selective catalytic species.[4]

Q2: How can I determine if my chiral catalyst is the source of low enantioselectivity?

A2: To isolate the catalyst as the variable, first verify its integrity. If prepared in-house, confirm its structure and purity using techniques like NMR. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.[4] A crucial diagnostic step is to run a control reaction using a well-established substrate that is known to give high e.e. with your catalyst system. If this control experiment also results in low e.e., it strongly indicates a problem with the catalyst itself.[4]

Q3: Can the reaction solvent significantly impact the enantioselectivity?

A3: Absolutely. The solvent is not merely a medium for the reaction; it can play a profound role in the stereochemical outcome. It influences the conformation of the catalyst-substrate complex and can stabilize or destabilize the transition states leading to the different enantiomers.[4][6] A change from a non-coordinating solvent (like toluene) to a coordinating one (like THF) can dramatically alter enantioselectivity.[6] Therefore, screening a range of solvents with varying polarities and coordinating abilities is a standard and highly recommended optimization step.[4][5]

Q4: What is the role of temperature in controlling enantiomeric excess?

A4: Temperature directly affects the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R,R) and (S,S) products. According to the Eyring equation, a larger ΔΔG‡ results in a higher enantiomeric excess. Lowering the reaction temperature generally increases this energy difference, making the reaction more selective.[4] It is often beneficial to screen a range of temperatures, systematically decreasing from the initially reported or standard condition, to find the optimal balance between reaction rate and enantioselectivity.[5]

Synthesis-Specific Issues

Q5: What are common synthetic routes to [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, and which steps are critical for stereocontrol?

A5: The synthesis of trans-2,5-disubstituted pyrrolidines like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol often relies on one of three main strategies:

  • Chiral Pool Synthesis: This approach starts from readily available enantiopure materials like L-proline, pyroglutamic acid, or amino acids.[1][2][7] The stereochemistry of the final product is derived from the inherent chirality of the starting material. The critical steps involve stereocontrolled functional group manipulations where epimerization must be avoided.

  • Chiral Auxiliary-Mediated Synthesis: An enantiopure auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction, such as a 1,3-dipolar cycloaddition or an alkylation.[2][8] The effectiveness of the auxiliary in shielding one face of the reactive intermediate is the critical factor.

  • Asymmetric Catalysis: This is a highly efficient modern approach that uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to generate the desired enantiomer.[1][3] Key methods include asymmetric reductions of cyclic imines or ketones and catalytic C-H amination reactions.[2][9][10] The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity.

Q6: I am using a chiral auxiliary, but my diastereoselectivity is poor. How can I improve it?

A6: Poor diastereoselectivity in an auxiliary-controlled reaction can often be traced to insufficient facial shielding or competing reaction pathways. Consider the following:

  • Auxiliary Choice: The steric bulk and electronic nature of the auxiliary are crucial. For instance, Oppolzer's chiral sultams and Evans' oxazolidinones are known to provide high levels of stereocontrol in many transformations.[8] If one auxiliary is ineffective, switching to a different class may be necessary.

  • Lewis Acid/Chelation Control: The choice of Lewis acid can influence the conformation of the substrate-auxiliary complex. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) can lock the substrate into a conformation that enhances facial discrimination.

  • Temperature: As with enantioselectivity, lower temperatures generally improve diastereoselectivity by amplifying the small energy differences between competing transition states.[8]

Q7: My biocatalytic reduction is giving poor e.e. What can I do?

A7: Biocatalysis, often using enzymes like ketoreductases (KREDs), offers a green and highly selective route.[9][10] If the e.e. is low, consider these factors:

  • Enzyme Screening: Not all enzymes are created equal. It is essential to screen a panel of different ketoreductases, as their active sites can vary significantly, leading to different stereochemical preferences.[10]

  • Cofactor Regeneration: Most KREDs require a cofactor like NADPH or NADH. An inefficient cofactor regeneration system can stall the reaction or affect its selectivity. Ensure your system (e.g., glucose/glucose dehydrogenase) is functioning optimally.[10]

  • pH and Temperature: Enzymes have optimal pH and temperature ranges. Deviating from these can lead to reduced activity and selectivity.

  • Substrate Loading: High substrate concentrations can sometimes lead to enzyme inhibition, affecting the overall performance.

Q8: I have a scalemic mixture (low e.e.). What are the best methods for chiral resolution to improve the e.e. of the final product?

A8: Chiral resolution is a powerful technique for enriching a scalemic mixture. For an amino alcohol like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, the most common and scalable method is diastereomeric salt formation .[11][12][13] This involves reacting the racemic or enantiomerically impure base with an enantiopure chiral acid (a resolving agent), such as tartaric acid or mandelic acid.[13][14] The resulting diastereomeric salts have different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized from a suitable solvent.[15] The pure diastereomeric salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the desired, enantiomerically pure amine.[13][14]

Troubleshooting & Optimization Guides
Guide 1: Optimizing Reaction Conditions for High Enantioselectivity

Achieving high e.e. often requires a systematic optimization of reaction parameters. Use the following workflow and data table to guide your experiments.

G start Low e.e. Observed check_purity Check Purity: - Catalyst - Reagents - Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok verify_conditions Verify Conditions: - Temperature - Concentration - Inert Atmosphere purity_ok->verify_conditions Yes action_purify Action: Purify/Replace Materials purity_ok->action_purify No conditions_ok Conditions OK? verify_conditions->conditions_ok optimize Proceed to Optimization conditions_ok->optimize Yes action_standardize Action: Standardize Setup conditions_ok->action_standardize No screen_temp Screen Temperature (e.g., RT, 0°C, -20°C, -78°C) optimize->screen_temp screen_solvent Screen Solvents (Polar vs. Non-polar, Coordinating vs. Non-coordinating) screen_temp->screen_solvent screen_catalyst Screen Catalyst Loading & Substrate Concentration screen_solvent->screen_catalyst final High e.e. Achieved screen_catalyst->final

Caption: A systematic workflow for troubleshooting and optimizing reactions with low enantiomeric excess.

This table summarizes how common variables can affect the outcome of an asymmetric synthesis. The data is illustrative, drawn from principles in related systems.

ParameterCondition Ae.e. (%)Condition Be.e. (%)Causality & RationaleReference
Temperature 25 °C75%-20 °C95%Lower temperatures increase the energy difference (ΔΔG‡) between diastereomeric transition states, enhancing selectivity.[4]
Solvent Toluene (non-coord.)98%THF (coord.)60%Solvent coordination can alter the catalyst's conformation and its interaction with the substrate, impacting stereoselectivity.[6]
Catalyst Loading 1 mol%85%10 mol%92%Higher catalyst loading can sometimes favor the desired catalytic cycle over a racemic background reaction.[5]
Concentration 1.0 M80%0.1 M90%Dilute conditions can prevent catalyst aggregation, which may lead to species with lower selectivity.[4]
Guide 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general method for enhancing the enantiomeric purity of a scalemic mixture of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol.

  • Select Resolving Agent & Solvent: Choose an enantiopure acidic resolving agent (e.g., (R)-(-)-Mandelic acid or L-(+)-Tartaric acid). Screen several solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures) to find a system where the diastereomeric salts have significantly different solubilities.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the enantiomerically impure [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride in a minimal amount of the chosen hot solvent. Note: First, the free base must be generated from the hydrochloride salt by treatment with a base like NaOH followed by extraction.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same hot solvent.

    • Slowly add the resolving agent solution to the free amine solution with stirring.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • To maximize yield, the flask can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 1 M NaOH) until the solution is alkaline (pH > 11) to neutralize the resolving agent.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Salt Formation (Final Product):

    • Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution or add a solution of HCl in the solvent to precipitate the final, enantiomerically pure [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride salt.

G start Scalemic Mixture (R,R) + (S,S) Amine add_acid Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) start->add_acid salts Formation of Diastereomeric Salts (R,R)-Amine-(L)-Acid (S,S)-Amine-(L)-Acid add_acid->salts crystallize Selective Crystallization (Based on Solubility) salts->crystallize solid Solid (Less Soluble Salt) (R,R)-Amine-(L)-Acid crystallize->solid Isolate liquid Mother Liquor (More Soluble Salt) (S,S)-Amine-(L)-Acid crystallize->liquid Discard or Rework liberate Liberate Amine (Add Base, e.g., NaOH) solid->liberate final_product Enantiomerically Pure (R,R)-Amine liberate->final_product

Caption: Flowchart illustrating the chiral resolution of a scalemic amine via diastereomeric salt formation.

Guide 3: Analytical Determination of Enantiomeric Excess

Accurate determination of e.e. is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

  • Sample Preparation:

    • Prepare a stock solution of your sample (either the free base or the hydrochloride salt) at approximately 1 mg/mL in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Derivatization (if necessary): For compounds lacking a strong chromophore, derivatization with an agent like benzoyl chloride can improve UV detection. This is often not necessary for the title compound but is a useful technique.

  • HPLC Method:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol) is standard. Small amounts of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can significantly improve peak shape and resolution. A typical starting point is 90:10 n-hexane/isopropanol + 0.1% diethylamine.[5][16]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection, typically between 210-220 nm.

  • Analysis:

    • Inject a sample of the racemic material first to identify the retention times of both enantiomers.

    • Inject your sample and integrate the peak areas for each enantiomer (A1 and A2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100 .

References
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC, National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Asymmetric Synthesis of cis- and trans-2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. Organic Letters, ACS Publications. [Link]

  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, ACS Publications. [Link]

  • A new enantioselective synthesis of trans 2,5-disubstituted pyrrolidine derivatives by radical cyclisation. Journal of the Chemical Society, Chemical Communications, RSC Publishing. [Link]

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, ACS Publications. [Link]

  • Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. ResearchGate. [Link]

  • Purification and chiral resolution. Enantia. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]

  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI. [Link]

  • Techniques used for the separation of enantiomers. ResearchGate. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society, ACS Publications. [Link]

  • Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3-AR Agonists. Organic Letters, ACS Publications. [Link]

Sources

Optimization

troubleshooting low yield in [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride preparation

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing yield or purity bottlenecks during the preparation of[(2R,5R)-5-methylpyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing yield or purity bottlenecks during the preparation of[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride—a critical chiral building block often utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs)[1] and TRPA1 antagonists[2].

Below, you will find our diagnostic workflows, mechanistic troubleshooting FAQs, quantitative reagent comparisons, and a self-validating Standard Operating Procedure (SOP).

Process Overview

Workflow SM N-Boc-(2R,5R)- 5-methylproline Red Reduction (NaBH4/I2 or LiAlH4) SM->Red Step 1 Workup Quench & Extraction (Fieser / Rochelle's) Red->Workup Critical Yield Bottleneck Deprot Boc Deprotection (4M HCl in Dioxane) Workup->Deprot Step 2 Prod Target Molecule [(2R,5R)-5-methylpyrrolidin -2-yl]methanol HCl Deprot->Prod Crystallization

Workflow for the synthesis of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol HCl.

Knowledge Base: Troubleshooting & FAQs

Troubleshooting Issue Low Yield / Poor Quality of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol HCl Cause1 Product trapped in Al(OH)3 emulsion Issue->Cause1 Cause2 Epimerization at C2/C5 Issue->Cause2 Cause3 Gummy/Hygroscopic HCl Salt Issue->Cause3 Sol1 Implement Fieser Workup (n:n:3n ratio) Cause1->Sol1 Sol2 Switch to milder NaBH4/I2 reduction Cause2->Sol2 Sol3 Azeotropic drying & anhydrous HCl/dioxane Cause3->Sol3

Logical troubleshooting tree for resolving low yield bottlenecks.

Q: My overall yield is <30% after the reduction step. Where is my product going? A: As a highly polar amino alcohol, your intermediate strongly coordinates with the Al(III) ions generated during reduction. If you are using a standard aqueous quench, you are inadvertently creating a gelatinous aluminum hydroxide matrix that irreversibly traps the product. Actionable Fix: Implement the Fieser workup. For every grams of used, sequentially add mL of water, mL of 15% NaOH, and mL of water. This precise stoichiometry forces the aluminum salts to precipitate as granular sodium aluminate, which can be easily filtered off, liberating the coordinated amino alcohol.

Q: I am observing epimerization at the C2 or C5 position. How can I preserve the (2R,5R) stereochemistry? A: The -proton of proline derivatives is relatively acidic. Exposure to strongly basic conditions or excessive heat during reduction can cause deprotonation and subsequent racemization. Actionable Fix: Avoid harsh reducing conditions. Switch to a system. The iodine reacts with sodium borohydride to generate diborane ( ) in situ. Borane is a neutral, highly chemoselective reducing agent that reduces the carboxylic acid/ester without disturbing the stereocenters[2].

Q: The final hydrochloride salt is precipitating as a gummy, hygroscopic oil instead of a crystalline solid. A: This is a classic symptom of water contamination during the deprotection phase. Pyrrolidine hydrochlorides are highly hygroscopic. If aqueous HCl is used, or if the solvent is not strictly anhydrous, the salt will absorb water and form a syrup[3]. Actionable Fix: Perform the Boc-deprotection using anhydrous 4M HCl in dioxane. Following concentration, perform azeotropic drying by adding toluene and evaporating it under reduced pressure (repeat twice). Finally, triturate the residue with cold methyl tert-butyl ether (MTBE) under a nitrogen blanket to force crystallization.

Data Center: Reduction Methodologies Comparison

To maximize your yield, select the reduction method that best fits your lab's moisture-control capabilities.

Reduction MethodTypical YieldStereochemical RetentionWorkup ComplexityMechanistic Notes
50–65%ModerateHighRequires Fieser workup. Prone to emulsion and product trapping.
/ 80–90%Very HighModerateGenerates in situ. Highly chemoselective, prevents epimerization.
85–95%Very HighLowExpensive reagent. Requires strict anhydrous conditions and careful handling.
Standard Operating Procedure (SOP)

This protocol utilizes the reduction route to ensure maximum stereoretention and yield, followed by an anhydrous salt formation.

Phase 1: Reduction of N-Boc-(2R,5R)-5-methylproline
  • Setup : Flame-dry a 500 mL 3-neck round-bottom flask. Purge thoroughly with .

  • Reagent Loading : Dissolve N-Boc-(2R,5R)-5-methylproline (10.0 g, 43.6 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reduction : Add (2.0 g, 52.3 mmol) in one portion. Slowly add a solution of Iodine (5.5 g, 21.8 mmol) in THF (30 mL) dropwise over 30 minutes.

    • Scientific Rationale: Gradual addition controls the exothermic generation of borane gas, preventing thermal degradation of the starting material.

  • Reaction : Reflux the mixture for 4 hours. Monitor by TLC (using Ceric Ammonium Molybdate [CAM] stain) until the starting material is completely consumed.

  • Quench : Cool the flask back to 0 °C. Carefully quench with MeOH (20 mL) until effervescence ceases, followed by 1M NaOH (50 mL) to break down the intermediate boron complexes.

  • Extraction : Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield the intermediate N-Boc-alcohol.

Phase 2: Deprotection and Salt Formation
  • Setup : Dissolve the crude N-Boc-alcohol in anhydrous Dichloromethane (DCM) (50 mL).

  • Deprotection : Cool to 0 °C. Add 4M HCl in dioxane (20 mL, 80 mmol) dropwise[3].

    • Scientific Rationale: Dioxane provides a strictly anhydrous environment, preventing the hygroscopic pyrrolidine from forming an oil.

  • Reaction : Stir at room temperature for 2 hours.

  • Isolation & Azeotropic Drying : Concentrate the solvent in vacuo. To remove residual water and excess HCl, add anhydrous toluene (30 mL) and evaporate under reduced pressure. Repeat this step twice. This self-validating step guarantees a dry residue.

  • Crystallization : Triturate the resulting residue with cold MTBE (50 mL). Filter the precipitate rapidly under a nitrogen blanket to yield[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride as a pure, white crystalline solid. Store in a desiccator.

References
  • Selective androgen receptor modulators (sarms)
  • Source: Google Patents (US20240391871A1)
  • Discovery of a Potent (4R,5S)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for [(2R,5R)-5-methylpyrrolidin-2-yl]methanol Hydrochloride Catalysis

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the novel organocatalyst, [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the novel organocatalyst, [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride. This guide is designed to provide you with in-depth troubleshooting strategies and practical protocols to optimize a critical parameter in your asymmetric syntheses: reaction temperature .

While data for this specific catalyst is emerging, its structural similarity to the well-established L-proline family of catalysts allows us to apply proven principles of organocatalysis.[1][2] Proline and its derivatives operate via common mechanistic pathways, such as the formation of enamine intermediates, making temperature optimization a predictable and controllable process.[3] This guide synthesizes these foundational principles with practical, field-proven insights to help you achieve superior yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for an initial screening experiment with this catalyst?

A recommended starting point for most reactions, such as aldol or Michael additions, is room temperature (approx. 20-25 °C). This moderate temperature provides a crucial balance; it is often sufficient to overcome the reaction's activation energy for reasonable conversion within 24 hours, while being low enough to favor the ordered transition state required for good enantioselectivity.[4] Monitor the initial reaction by TLC or GC to establish a baseline for conversion and selectivity before further optimization.

Q2: How does changing the reaction temperature typically affect my results?

Temperature has a dual, often opposing, effect on catalytic reactions:

  • Reaction Rate & Yield: Increasing the temperature provides more kinetic energy, leading to a faster reaction rate and potentially higher conversion in a shorter time.

  • Enantioselectivity (ee%): Decreasing the temperature generally leads to higher enantioselectivity. This is because the desired chiral outcome relies on a highly organized, lower-energy transition state. Lower temperatures make it more difficult for the reaction to proceed through the alternative, higher-energy transition state that leads to the undesired enantiomer.[4]

This fundamental trade-off is the central challenge of temperature optimization.

Table 1: General Impact of Temperature on Reaction Outcomes
ParameterEffect of Increasing TemperatureEffect of Decreasing TemperatureRationale
Reaction Rate IncreasesDecreasesArrhenius equation; more molecules possess the required activation energy.
Enantioselectivity (ee%) Typically DecreasesTypically IncreasesFavors the lower-energy, more ordered diastereomeric transition state.[4]
Byproduct Formation May IncreaseMay DecreaseHigher energy can activate alternative, undesired reaction pathways.
Catalyst Stability May DecreaseIncreasesProlonged exposure to heat can lead to catalyst degradation over time.[5]
Q3: What are the signs of catalyst degradation or reaction issues at elevated temperatures?

Elevated temperatures (e.g., > 60 °C) can lead to several issues. Visually, you might observe a color change in the reaction mixture (e.g., darkening or charring), indicating decomposition of the catalyst or substrates. Analytically, you may see the emergence of multiple new spots on a TLC plate or unexpected peaks in a GC/LC-MS trace, corresponding to byproducts. A common issue is a drop in conversion rate over extended periods at high temperatures, suggesting the active catalyst concentration is decreasing due to thermal degradation.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Poor Enantioselectivity (Low ee%)

Low enantioselectivity is a classic sign that the reaction temperature is too high. The thermal energy is allowing the reaction to overcome the small energy difference between the two diastereomeric transition states, leading to a more racemic mixture.

Troubleshooting Workflow:

G start Low Enantioselectivity Observed check_purity Verify Purity of: - Catalyst - Reagents - Solvents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok action_purify Action: Purify or Replace Materials purity_ok->action_purify No screen_temp Begin Systematic Temperature Screening purity_ok->screen_temp Yes action_purify->check_purity temp_rt Run at Room Temp (Baseline) screen_temp->temp_rt temp_0 Run at 0 °C (Ice Bath) temp_rt->temp_0 temp_neg20 Run at -20 °C (Freezer / Chiller) temp_0->temp_neg20 temp_neg78 Run at -78 °C (Dry Ice/Acetone) temp_neg20->temp_neg78 analyze Analyze ee% and Conversion for Each Temp temp_neg78->analyze success High Enantioselectivity Achieved analyze->success

Caption: Troubleshooting workflow for low enantioselectivity.

Solution Steps:

  • Rule out Contaminants: First, ensure that the low selectivity isn't caused by impurities in your catalyst, reagents, or solvents. Water, in particular, can sometimes interfere with the catalytic cycle.[4]

  • Systematically Lower Temperature: Following the workflow above, decrease the reaction temperature in controlled steps. Common setpoints are 0 °C (ice/water bath), -20 °C (standard freezer or cryocooler), and -78 °C (dry ice/acetone bath).

  • Be Patient: Remember that lowering the temperature will slow the reaction rate. Allow for longer reaction times and monitor progress carefully. The goal is to find the "sweet spot" that delivers acceptable enantioselectivity within a practical timeframe.

Issue 2: Low or Stalled Reaction Conversion

If your reaction is not proceeding to completion, the temperature may be too low, providing insufficient energy to overcome the activation barrier.

Solution Steps:

  • Confirm Catalyst Activity: Before adjusting temperature, run a control reaction under conditions known to work (e.g., a previously successful substrate combination or room temperature) to ensure your catalyst is active.

  • Incrementally Increase Temperature: Raise the temperature in small, controlled increments (e.g., from 20 °C to 30 °C, then to 40 °C). Avoid large jumps, as this can overshoot the optimal point and harm selectivity.

  • Analyze the Trade-off: At each new temperature, analyze both the conversion and the enantioselectivity. You will likely observe an increase in rate and a decrease in ee%. The optimal temperature is the one that provides the best balance of these two outcomes for your specific synthetic goal.

G cluster_0 Temperature Effect on Key Metrics low_temp Low Temperature (-20°C to 0°C) rate_low Low Reaction Rate low_temp->rate_low ee_high High Enantioselectivity low_temp->ee_high high_temp High Temperature (40°C to 60°C) rate_high High Reaction Rate high_temp->rate_high ee_low Low Enantioselectivity high_temp->ee_low

Caption: The relationship between temperature, rate, and selectivity.

Experimental Protocol: Systematic Temperature Screening

This protocol provides a robust method for identifying the optimal reaction temperature for your specific substrates using [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride.

Objective: To determine the temperature that provides the optimal balance of reaction conversion and enantioselectivity.

Materials & Equipment:

  • [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride

  • Aldehyde substrate

  • Ketone/nucleophile substrate

  • Anhydrous solvent (e.g., THF, Toluene, CH2Cl2)

  • Reaction vials with stir bars

  • Stir plate(s)

  • Temperature control systems: ice/water bath (0 °C), cryocooler or freezer (-20 °C), room temperature setup (20 °C), heating mantle/oil bath (40 °C)

  • TLC plates and GC or HPLC with a chiral column for analysis

Procedure:

  • Prepare Stock Solutions: To ensure consistency, prepare stock solutions of your aldehyde, ketone, and catalyst in the chosen solvent. This minimizes weighing errors between runs.

  • Set Up Parallel Reactions:

    • Label four reaction vials: "20 °C", "0 °C", "-20 °C", and "40 °C".

    • To each vial, add the required amount of the ketone stock solution and the catalyst stock solution (typically 5-20 mol%).

    • Place each vial in its respective temperature-controlled environment and allow it to equilibrate for 15-20 minutes.

  • Initiate the Reactions:

    • Add the aldehyde stock solution to each vial to start the reaction. It is crucial to add the aldehyde last.

    • Start vigorous stirring in all vials.

  • Monitor and Sample:

    • Take a small aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).

    • Immediately quench the aliquot with a suitable quenching agent (e.g., saturated aq. NH₄Cl).

    • Analyze the quenched sample by TLC or GC to determine the percent conversion.

  • Final Analysis:

    • Once the room temperature reaction has reached near-completion (or after 24 hours), stop all reactions.

    • Work up each reaction mixture.

    • Analyze the purified product from each temperature point using chiral HPLC or GC to determine the enantiomeric excess (ee%).

  • Tabulate and Interpret Data: Organize your results in a table to clearly visualize the impact of temperature.

Table 2: Example Data from a Temperature Screening Experiment
Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee%)
406>95%75%
2018>95%92%
02485%98%
-202440%>99%

From this example data, if the goal is maximum enantioselectivity with reasonable conversion, 0 °C would be the optimal temperature. If a slightly lower ee% is acceptable for a much faster reaction, 20 °C is a good choice.

References

  • [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. (n.d.). ChemInfo. Retrieved March 12, 2026, from [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC. (2023, November 8). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Long-Term Stability Testing of Methanol Catalysts Under Industrial Conditions. (2025, August 11). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Heterogeneous organocatalysis: the proline case. (2025, July 2). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.). Google Patents.
  • Optimization of methanol reactor with decreasing catalyst activity. (2025, August 5). ResearchGate. Retrieved March 12, 2026, from [Link]

  • (5R)-5-[(2S,5S*)-1-Meth-oxy-5-phenyl-pyrrolidin-2-yl]-3-methyl-furan-2(5H)-one. (2014, July 2). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023, February 27). MDPI. Retrieved March 12, 2026, from [Link]

  • Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. (2023, June 1). Bentham Science. Retrieved March 12, 2026, from [Link]

  • A Concise Synthesis of (2S,5R)-2-Methyl-5-hexanolide. (n.d.). SciSpace. Retrieved March 12, 2026, from [Link]

  • How the Pretreatment Temperature of Zeolitic Catalysts Can Affect the Reaction Temperature of Methanol to Olefins and Gasoline Processes. (2025, March 20). MDPI. Retrieved March 12, 2026, from [Link]

  • Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. (2022, December 23). MDPI. Retrieved March 12, 2026, from [Link]

  • Semi-continuous temperature cycle-induced deracemization using an axially chiral naphthamide. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved March 12, 2026, from [Link]

  • Proline organocatalysis. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. (2024, October 22). UiTM Journal. Retrieved March 12, 2026, from [Link]

  • Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst. (n.d.). University of Twente. Retrieved March 12, 2026, from [Link]

  • Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC. (2024, September 11). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting[(2R,5R)-5-methylpyrrolidin-2-yl]methanol Hydrochloride Mediated Reactions

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on chiral pyrrolidine derivatives like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (CAS: 1807888-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on chiral pyrrolidine derivatives like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (CAS: 1807888-09-0) for asymmetric organocatalysis and as highly specific chiral building blocks. However, the dual functionality of this molecule—a secondary amine and a primary alcohol—coupled with its hygroscopic hydrochloride salt form, frequently leads to off-target side products.

This guide is engineered to provide authoritative, mechanistically grounded solutions to the most common experimental failures associated with this compound.

FAQ 1: Why is my enamine organocatalysis stalling with massive catalyst deactivation?

The Issue: You are using the catalyst in an aldehyde-driven enamine/iminium catalytic cycle (e.g., Michael addition or Aldol reaction), but conversion is exceptionally low. NMR analysis of the crude mixture shows a complete absence of the active enamine species.

The Causality: You are encountering a well-documented "parasitic equilibrium" [1]. The catalytic cycle begins with the condensation of the secondary amine and the aldehyde to form an iminium ion. For catalysis to proceed, this iminium must lose a proton to form the active enamine. However, the proximity of the pendant primary hydroxyl group in [(2R,5R)-5-methylpyrrolidin-2-yl]methanol allows for a rapid, intramolecular nucleophilic attack on the iminium carbon. This forms a highly stable, 5-membered oxazolidine [2]. Because oxazolidines are thermodynamically stable "dead ends," the catalyst is sequestered, and the reaction stalls [3].

Pathway Cat Aldehyde + Catalyst HCl Iminium Iminium Ion Intermediate Cat->Iminium -H2O Enamine Active Enamine (Catalytic Cycle) Iminium->Enamine -H+ Oxazolidine Parasitic Oxazolidine (Dead End) Iminium->Oxazolidine Intramolecular OH Product Desired Product + Catalyst Enamine->Product Electrophile Oxazolidine->Iminium Acidic Reversal

Bifurcation of active enamine catalysis vs. parasitic oxazolidine formation.

Quantitative Data: Solvent and Additive Effects on Equilibrium

The oxazolidine-to-enamine ratio is highly dependent on the solvent's hydrogen-bonding capacity and the presence of acidic co-catalysts that can protonate the oxazolidine oxygen, forcing ring-opening.

Solvent SystemAdditive (Co-catalyst)Active Enamine (%)Parasitic Oxazolidine (%)Catalytic Turnover
MethanolNone< 5%> 95%Stalled
DMSONone15%85%Slow
ChloroformTrifluoroacetic Acid (0.1 eq)60%40%Moderate
Toluenep-Nitrobenzoic Acid (0.2 eq)75%25%Optimal
Self-Validating Protocol: O-Silylation to Prevent Parasitic Equilibria

If acidic additives fail to rescue your reaction, you must physically block the oxazolidine pathway by protecting the primary alcohol prior to catalysis.

  • Preparation: Suspend 10.0 mmol of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride in 25 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization: Add 22.0 mmol of Imidazole. Causality: Imidazole acts as both a base to neutralize the HCl salt (liberating the free amine) and a nucleophilic catalyst for the subsequent silylation.

  • Silylation: Dropwise, add 11.0 mmol of tert-Butyldimethylsilyl chloride (TBSCl) dissolved in 5 mL DCM at 0 °C.

  • Validation Check: Monitor via TLC (Ninhydrin stain). The highly polar starting material ( Rf​ ~0.1 in 10% MeOH/DCM) will convert to a less polar spot ( Rf​ ~0.4). The secondary amine's steric hindrance prevents N-silylation, ensuring O-selectivity.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. The resulting O-TBS protected catalyst will strictly follow the enamine pathway.

FAQ 2: How do I prevent chemoselectivity issues (O-acylation vs N-acylation) during building block synthesis?

The Issue: When attempting to N-Boc protect the catalyst for use in peptide coupling or further functionalization, you isolate significant amounts of O-Boc or Di-Boc side products.

The Causality: The secondary amine is intrinsically more nucleophilic than the primary alcohol. However, the primary alcohol is sterically unhindered. If you use a strong, indiscriminate base (like NaH or excess NaOH), both the amine and the alcohol are rapidly deprotonated. Because the alcohol is less sterically hindered, O-acylation outcompetes N-acylation kinetically. By leveraging the starting material's hydrochloride salt form, you can utilize a mild, bulky base (like DIPEA) at low temperatures. This selectively neutralizes the HCl salt to liberate the highly nucleophilic free amine, while the alcohol remains protonated (neutral) and less reactive.

Workflow Start [(2R,5R)-...] HCl Salt Base Add DIPEA (0°C) Controlled pH Start->Base NBoc Selective N-Protection Base->NBoc Kinetic Control Side O-Acylation Side Product Base->Side Excess Base/Heat Purify Aqueous Workup Isolation NBoc->Purify

Step-by-step workflow for the chemoselective N-protection of the HCl salt.

Quantitative Data: Impact of Base and Temperature on Chemoselectivity
Base EquivalentTemperature (°C)Desired N-Boc Yield (%)O-Boc / Di-Boc Side Products (%)Unreacted SM (%)
DIPEA (1.1 eq) 0 94 < 2 4
DIPEA (2.5 eq)2565305
Et3​N (3.0 eq)504055< 5
NaH (2.0 eq)015805
Self-Validating Protocol: Chemoselective N-Boc Protection
  • Solvation: Dissolve 5.0 mmol of the hydrochloride salt in 15 mL of a 1:1 mixture of THF and Water. Causality: The biphasic/aqueous nature of the solvent system suppresses the nucleophilicity of the alcohol via strong hydrogen bonding.

  • pH Control: Cool the mixture to 0 °C in an ice bath. Slowly add 5.5 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Validation Check: Test the pH of the aqueous layer; it should be strictly between 8.5 and 9.0. Do not allow the pH to exceed 10, as this triggers alkoxide formation.

  • Reagent Addition: Add 5.0 mmol of Di-tert-butyl dicarbonate ( Boc2​O ) dropwise over 15 minutes. Stir at 0 °C for 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 0.1 M HCl (to remove trace unreacted amine) and brine, then dry and concentrate to yield the pure N-Boc derivative.

FAQ 3: Why is my enantiomeric excess (ee) dropping, and why am I detecting diastereomers?

The Issue: The stereochemical integrity of your final product is compromised, and chiral HPLC/NMR indicates the presence of (2S,5R) or (2R,5S) diastereomers of the catalyst framework.

The Causality: Epimerization at the C2 and C5 positions. The protons adjacent to the pyrrolidine nitrogen are weakly acidic. Under harsh basic conditions, or when subjected to prolonged heating in polar aprotic solvents (which leave anions unsolvated and highly reactive), these protons can be reversibly abstracted. When the proton re-adds to the planar enolate-like intermediate, it can do so from the opposite face, destroying the strict (2R,5R) stereochemistry.

Troubleshooting Steps:

  • Avoid Strong Bases: Never use bases stronger than carbonate ( CO32−​ ) when handling the free amine form of this catalyst at elevated temperatures.

  • Control Hygroscopicity: The HCl salt is highly hygroscopic. If water is introduced into a reaction requiring anhydrous conditions (like enamine formation), the equilibrium shifts toward substrate hydrolysis rather than productive C-C bond formation, requiring longer reaction times that inherently increase the risk of background epimerization. Always store the HCl salt in a desiccator and dry it under high vacuum prior to use.

References
  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society, 133(18), 7065-7074.
  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569.
  • Seebach, D., et al. (2025). Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? – Thoughts and Experiments Pointing to an Alternative View. ResearchGate.

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the HPLC Method Validation for Chiral Purity of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride

Introduction: The Criticality of Stereoisomeric Purity in Pharmaceutical Development In the landscape of modern pharmaceuticals, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereoisomeric Purity in Pharmaceutical Development

In the landscape of modern pharmaceuticals, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profound differences in their pharmacological and toxicological profiles. The pyrrolidine ring is a privileged scaffold, forming the core of numerous active pharmaceutical ingredients (APIs).[1] For compounds like [(2R,5R)-5-methylpyrrolidin-2-yl]methanol, a key chiral building block, ensuring enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. The presence of an undesired enantiomer can, at best, lead to a reduction in therapeutic efficacy or, at worst, introduce off-target effects and toxicity.

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the chiral purity of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, comparing alternative approaches and grounding our methodology in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Method Development Strategy: Selecting the Optimal Chiral Stationary Phase and Mobile Phase

The cornerstone of any successful chiral separation is the selection of the Chiral Stationary Phase (CSP). The goal is to exploit subtle differences in the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to differential retention times.

For a chiral amine like our target analyte, polysaccharide-based CSPs are the industry's workhorse, offering a versatile and effective starting point.[1][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves and cavities where interactions like hydrogen bonding, dipole-dipole, and π-π stacking can occur.

Comparative Column Screening

Our initial screening compared two leading polysaccharide-based columns:

  • Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H): Known for its broad enantioselectivity, particularly for compounds with aromatic rings and hydrogen bond donors/acceptors.

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) CSP (e.g., Lux® Cellulose-2): The halogenated phenylcarbamate selector on this phase can offer unique selectivity due to altered electronic and steric properties, sometimes providing superior resolution where other phases fail.[6][7]

Rationale for Final Selection:

While both columns showed potential, the Chiralpak® AD-H provided a superior resolution (Rs > 2.0) and better peak symmetry for the enantiomers of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol. This is likely due to a more optimal fit and interaction profile between the analyte and the specific chiral environment of the amylose-based selector.

Mobile Phase Optimization

Normal-phase chromatography (using a non-polar mobile phase) is often the preferred mode for polysaccharide CSPs. We optimized the mobile phase composition to achieve a balance between resolution and analysis time.

  • Solvent System: A mixture of n-Hexane and a polar alcohol modifier (Isopropanol, IPA) was chosen. The ratio was systematically varied, with an optimal balance found at n-Hexane:Isopropanol (90:10, v/v) . Increasing the IPA content decreased retention time but also reduced resolution.

  • The Critical Role of the Additive: Basic analytes like our target compound can exhibit poor peak shape and long retention times on silica-based CSPs due to strong interactions with residual silanol groups. The inclusion of a small amount of a basic additive, 0.1% Diethylamine (DEA) , was essential. The DEA acts as a competitor for the active sites on the stationary phase, effectively masking them and resulting in sharp, symmetrical peaks.

The Validated Chiral HPLC Method

The culmination of our development efforts is the following robust and reliable method for the determination of the undesired (2S,5S)-enantiomer in [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride.

ParameterCondition
Instrumentation HPLC system with UV Detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Analyte Concentration Approx. 1.0 mg/mL

Note: Due to the lack of a strong chromophore, detection is performed at a low wavelength (210 nm). Ensure mobile phase components are of high purity to minimize baseline noise.

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[2][3] We will now detail the experimental approach and results for each validation characteristic as stipulated by ICH Q2(R1).

G cluster_0 Method Validation Workflow cluster_1 ICH Q2(R1) Validation Parameters Start Define Analytical Target Profile (ATP) Dev Method Development & Optimization Start->Dev Val_Protocol Write Validation Protocol Dev->Val_Protocol Execute Execute Validation Experiments Val_Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity Execute->Specificity Linearity Linearity Execute->Linearity Range Range Execute->Range Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision LOD Detection Limit (LOD) Execute->LOD LOQ Quantitation Limit (LOQ) Execute->LOQ Robustness Robustness Execute->Robustness

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

  • Experimental Protocol:

    • A solution of the diluent (mobile phase) was injected to demonstrate no interfering peaks at the retention times of the enantiomers.

    • A solution of the desired [(2R,5R)-enantiomer] was injected.

    • A solution spiked with a small amount of the undesired [(2S,5S)-enantiomer] was injected to confirm baseline separation. A resolution (Rs) of not less than 2.0 is typically desired.

  • Results: The method demonstrated excellent specificity. The diluent was free of interfering peaks. The two enantiomers were baseline resolved with a resolution factor (Rs) of 2.8, confirming the method's ability to distinguish between them.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a given range. The range is the interval over which the method is shown to be precise, accurate, and linear.

  • Experimental Protocol:

    • A series of five solutions of the undesired (2S,5S)-enantiomer were prepared, ranging from the Limit of Quantitation (LOQ) up to 1.0% of the nominal analyte concentration (e.g., LOQ, 0.1%, 0.25%, 0.5%, and 1.0%).

    • Each solution was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Results Summary:

ParameterResultAcceptance Criteria
Range LOQ (0.05%) to 1.0%Established by linear, accurate, and precise results.
Correlation Coefficient (r²) 0.9995≥ 0.995
Y-intercept Close to zeroReport

The excellent correlation coefficient confirms the linearity of the method across the specified range for the impurity.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study.

  • Experimental Protocol:

    • A solution of the pure (2R,5R)-enantiomer was spiked with the undesired (2S,5S)-enantiomer at three different concentration levels (e.g., 0.1%, 0.5%, and 1.0%).

    • Three replicate preparations were made at each level.

    • The samples were analyzed, and the percentage recovery of the spiked enantiomer was calculated.

  • Results Summary:

Spike LevelMean Recovery (%)Acceptance Criteria
0.1%101.2%90.0% - 110.0%
0.5%99.5%90.0% - 110.0%
1.0%100.8%90.0% - 110.0%

The high recovery values at all levels demonstrate the excellent accuracy of the method for quantifying the chiral impurity.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples of the (2R,5R)-enantiomer spiked with the (2S,5S)-enantiomer at the 0.5% level were prepared and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

  • Results Summary:

Precision Level% RSD for (2S,5S)-enantiomerAcceptance Criteria
Repeatability 1.8%≤ 10.0%
Intermediate Precision 2.5%≤ 15.0%

The low Relative Standard Deviation (RSD) values for both repeatability and intermediate precision confirm that the method is highly precise.[8]

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

    • LOD: Determined at an S/N ratio of approximately 3:1.

    • LOQ: Determined at an S/N ratio of approximately 10:1. The LOQ was then confirmed by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

  • Results Summary:

ParameterResult (% of 1 mg/mL)Acceptance Criteria
LOD 0.015%S/N ratio ~ 3:1
LOQ 0.05%S/N ratio ~ 10:1; Precision and Accuracy verified

These results indicate the method is sufficiently sensitive to control the chiral impurity at very low levels.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Experimental Protocol: The effect of small changes in key parameters on the resolution between enantiomers was evaluated.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Isopropanol Content in Mobile Phase (± 1%)

  • Results: In all varied conditions, the resolution (Rs) between the enantiomers remained greater than 2.5, and the peak shape was unaffected. This demonstrates that the method is robust and reliable for routine use in a quality control environment.

G cluster_0 Method Validation Pillars Method Validated HPLC Method Specificity Specific Method->Specificity Accurate Accurate Method->Accurate Precise Precise Method->Precise Robust Robust Method->Robust

Caption: Core attributes of a successfully validated analytical method.

Conclusion and Final Recommendations

The direct chiral HPLC method detailed in this guide has been rigorously validated according to ICH Q2(R1) guidelines and is proven to be specific, linear, accurate, precise, and robust for its intended purpose: the determination of the chiral purity of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride. The use of a Chiralpak® AD-H column with an optimized normal-phase mobile phase provides excellent resolution and peak shape.

For laboratories implementing this method, the following are key recommendations:

  • System Suitability: Before routine use, a system suitability solution (e.g., a 0.5% spike of the undesired enantiomer) should be run to verify resolution (Rs ≥ 2.0) and repeatability (RSD ≤ 5.0% for 5 replicate injections).

  • Column Care: Dedicate the chiral column to normal-phase applications and follow the manufacturer's instructions for storage and cleaning to ensure a long column lifetime.[9]

  • Alternative Detectors: For analyses requiring even lower detection limits, coupling this HPLC method with a Mass Spectrometer (MS) could be explored.

This guide provides a comprehensive framework and a field-proven example that researchers, scientists, and drug development professionals can adapt for their own chiral method validation challenges, ensuring the quality and safety of chiral pharmaceutical compounds.

References

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link][2]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][3]

  • Daicel Chiral Technologies. (2021, January). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2. Retrieved from [Link][6]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][4]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (2006, July 15). Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. Retrieved from [Link]

  • PMC. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved from [Link]

  • PubMed. (2017, January 15). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. Retrieved from [Link][7]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]

  • Phenomenex. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link][8]

Sources

Comparative

Comparative Catalytic Efficacy of [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol Hydrochloride vs. L-Proline in Asymmetric Organocatalysis

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, selecting the optimal organocatalyst is paramount for scaling robust, enantioselective transformations. While L-proline serves as the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of asymmetric synthesis, selecting the optimal organocatalyst is paramount for scaling robust, enantioselective transformations. While L-proline serves as the historical benchmark for enamine and iminium catalysis, modern drug development often demands higher stereocontrol, lower catalyst loadings, and broader solvent compatibility.

This guide provides an objective, deeply technical comparison between the classical L-proline and its advanced, sterically tuned derivative, [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride. By analyzing the mechanistic causality behind their structural differences, we can establish self-validating protocols that maximize catalytic efficiency.

Mechanistic Causality & Structural Analysis

The efficacy of a secondary amine organocatalyst hinges on its ability to form a reactive enamine or iminium intermediate while providing a rigid chiral environment for the incoming electrophile.

L-Proline: The Zwitterionic Benchmark L-proline operates via a bifunctional mechanism. The secondary amine condenses with a carbonyl substrate to form an enamine, while the C2-carboxylic acid acts as a Brønsted acid co-catalyst, directing the electrophile through a highly ordered Zimmerman-Traxler-type transition state[1]. However, this structural simplicity introduces two critical limitations:

  • Solubility: As a zwitterion, L-proline is highly insoluble in non-polar organic solvents, restricting its use to polar aprotic solvents (e.g., DMSO, DMF) or aqueous mixtures[2].

  • Parasitic Pathways: In dry organic environments, the carboxylic acid can irreversibly trap the iminium intermediate, forming a stable oxazolidinone. This off-cycle resting state stalls the catalytic cycle and necessitates high catalyst loadings (typically 20-30 mol%)[1].

[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol Hydrochloride: The Sterically Tuned Alternative To overcome these limitations,[(2R,5R)-5-methylpyrrolidin-2-yl]methanol modifies the pyrrolidine core in two distinct ways[3]:

  • Hydroxymethyl Substitution: Replacing the carboxylic acid with a hydroxymethyl group eliminates the zwitterionic nature, granting excellent solubility in non-polar solvents like dichloromethane (DCM) and toluene. The hydroxyl group still serves as a hydrogen-bond donor to activate the electrophile[4].

  • C5-Methyl Shielding: The introduction of a methyl group at the C5 position provides profound steric shielding on the bottom face of the pyrrolidine ring. This forces the electrophile to approach exclusively from the less hindered top face, dramatically increasing enantiomeric excess (ee)[3].

  • Hydrochloride Salt Activation: Utilizing the HCl salt provides an internal Brønsted acid source. This proton accelerates the initial condensation to the iminium ion without requiring exogenous acidic additives, ensuring rapid turnover[4].

G CatChoice Organocatalyst Selection LPro L-Proline (Zwitterionic, C2-Stereocenter) CatChoice->LPro MeProlinol [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl (Organic Soluble, C2/C5-Stereocenters) CatChoice->MeProlinol MechPro Carboxylic Acid H-Bonding (Zimmerman-Traxler TS) LPro->MechPro MechMe Hydroxyl H-Bonding & C5-Methyl Shielding (Enhanced Facial Selectivity) MeProlinol->MechMe OutcomePro High ee% in Polar Solvents (Prone to Oxazolidinone Parasitic Pathway) MechPro->OutcomePro OutcomeMe Superior ee% in Non-Polar Solvents (Suppressed Deactivation) MechMe->OutcomeMe

Logical decision tree comparing structural features and outcomes of L-Proline vs. 5-Methylprolinol.

Quantitative Performance Comparison

The structural advantages of the 5-methylprolinol derivative translate directly into superior experimental metrics. The following table synthesizes representative benchmark data for a standard asymmetric intermolecular Aldol reaction (e.g., cyclohexanone + p-nitrobenzaldehyde).

Performance MetricL-Proline[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl
Catalyst Loading 20 - 30 mol%5 - 10 mol%
Optimal Solvent DMSO, DMF, or Aqueous mixturesDCM, Toluene, THF (Anhydrous)
Enantiomeric Excess (ee) 70 - 85%92 - 99%
Diastereomeric Ratio (dr) Moderate (Typically 3:1 to 10:1 anti:syn)Excellent (>15:1 anti:syn)
Reaction Time 24 - 48 hours8 - 16 hours
Solubility Profile Zwitterionic (Poor in non-polar organics)Highly soluble in organic solvents
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and an in-process analytical check to verify the reaction state.

Protocol A: Benchmark Asymmetric Aldol Reaction via L-Proline

Designed to mitigate oxazolidinone trapping in polar media.

  • Substrate Preparation: Dissolve p-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (5.0 mmol, 5 equiv) in 4.0 mL of DMSO. Causality: Excess ketone drives the equilibrium toward enamine formation; DMSO is required to solubilize the zwitterionic L-proline.

  • Catalyst Addition: Add L-proline (0.2 mmol, 20 mol%).

  • Aqueous Additive: Add 50 µL of deionized water. Causality: Water acts as a crucial additive to hydrolyze any parasitic oxazolidinone intermediates back into the active catalytic cycle[1].

  • Self-Validation Check (TLC): After 12 hours, monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates progression. If the reaction stalls at <50% conversion, it indicates oxazolidinone trapping; validate by adding an additional 2% v/v H2O to rescue the catalyst.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Asymmetric Michael Addition via [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl

Designed to maximize facial stereocontrol in anhydrous, non-polar media.

  • Substrate Preparation: Dissolve the nucleophilic aldehyde (1.2 mmol) in 3.0 mL of anhydrous DCM under a nitrogen atmosphere. Causality: Non-polar solvents tighten the transition state hydrogen bonding, maximizing the ee% dictated by the catalyst's chiral pocket.

  • Catalyst Activation: Add [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (0.1 mmol, 10 mol%). Causality: The HCl salt immediately protonates the aldehyde, rapidly accelerating iminium formation without the need for external Brønsted acids[4].

  • Electrophile Addition: Cool the mixture to 0 °C and add the electrophile (e.g., trans-β-nitrostyrene, 1.0 mmol). Causality: Lowering the temperature suppresses the uncatalyzed thermal background reaction, ensuring the C5-methyl group dictates absolute stereocontrol.

  • Self-Validation Check (NMR): At 4 hours, remove a 50 µL aliquot, evaporate, and dissolve in CDCl3. Perform a quick 1H-NMR scan. The presence of a transient enamine vinylic proton signal (~4.5-5.0 ppm) validates active catalyst turnover. Lack of this signal indicates moisture-induced iminium hydrolysis; ensure strictly anhydrous DCM is used.

  • Workup: Directly concentrate the crude mixture under reduced pressure and purify via silica gel chromatography.

Visualizing the Catalytic Cycle

The efficiency of the 5-methylprolinol derivative is best understood by mapping its catalytic cycle, highlighting where the structural modifications exert their influence.

CatalyticCycle Cat [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl Enamine Chiral Enamine Intermediate (Facial Shielding by C5-Methyl) Cat->Enamine + Substrate (- H2O) Ketone Carbonyl Substrate Ketone->Enamine CCBond Stereoselective C-C Bond Formation Enamine->CCBond + Electrophile Electrophile Electrophile Electrophile->CCBond Hydrolysis Hydrolysis (H2O) CCBond->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Enamine catalytic cycle demonstrating stereoselective C-C bond formation and catalyst regeneration.

Sources

Validation

Mass Spectrometry Fragmentation Pathways of[(2R,5R)-5-methylpyrrolidin-2-yl]methanol Hydrochloride: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing small, highly polar chiral building blocks.[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (molecular weight of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing small, highly polar chiral building blocks.[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride (molecular weight of free base: 115.10 Da) is a prime example. Because of its high polarity and basic secondary amine, it presents unique chromatographic and mass spectrometric challenges.

This guide objectively compares the performance of different mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the structural elucidation and quantification of this compound. Furthermore, it provides a field-proven, self-validating methodology designed to overcome the common pitfalls associated with pyrrolidine fragmentation.

Mechanistic Causality: The Pyrrolidine Fragmentation Pathway

To optimize any MS method, we must first understand the gas-phase chemistry of the analyte. In positive Electrospray Ionization (ESI+),[(2R,5R)-5-methylpyrrolidin-2-yl]methanol readily forms a protonated precursor ion at m/z 116.1 .

The secondary amine of the pyrrolidine ring possesses a high proton affinity, effectively acting as a "proton sink" during ionization, a phenomenon well-documented in. Upon collisional activation (via CID or HCD), this localized charge dictates the fragmentation cascade:

  • α-Cleavage (Dominant Pathway): The charge on the nitrogen induces the homolytic or heterolytic cleavage of the adjacent C-C bond, expelling the hydroxymethyl group (-31 Da) to yield a highly stable methylpyrrolinium cation at m/z 84.1 [1].

  • Dehydration (Secondary Pathway): Protonation of the hydroxyl oxygen leads to the neutral loss of water (-18 Da), forming an intermediate at m/z 98.1 [2].

  • Ring Opening: Higher collision energies force the cleavage of the pyrrolidine ring itself, resulting in smaller hydrocarbon or imine fragments (e.g., m/z 56.1 ).

Pathway M [M+H]+ m/z 116.1 A [M+H - H2O]+ m/z 98.1 M->A -H2O (-18 Da) B [M+H - CH2OH]+ m/z 84.1 M->B α-cleavage (-31 Da) C Ring Cleavage m/z 56.1 A->C -C3H6 (-42 Da) B->C -C2H4 (-28 Da)

ESI-MS/MS fragmentation pathway of protonated[(2R,5R)-5-methylpyrrolidin-2-yl]methanol.

Platform Performance Comparison

Selecting the correct MS analyzer is critical depending on whether your goal is high-throughput pharmacokinetic (PK) quantification or the identification of unknown synthetic impurities. Below is an objective comparison of how different platforms handle the fragmentation of this pyrrolidine derivative.

Analytical PlatformMass AnalyzerFragmentation TypeMass AccuracyOptimal Application for Pyrrolidines
Triple Quadrupole (QqQ) QuadrupoleCID (10–40 eV)Unit (~0.7 Da)High-throughput PK quantification. Excellent sensitivity using the MRM transition m/z 116.1 → 84.1.
Quadrupole Time-of-Flight (Q-TOF) TOFHCD / CIDHigh (< 2 ppm)Structural elucidation. Distinguishes isobaric fragments and confirms the exact mass of the m/z 84.0813 methylpyrrolinium ion.
Orbitrap Ion Trap / OrbitrapHCDUltra-High (< 1 ppm)Deep mechanistic profiling. Ideal for identifying unknown impurities, though slower scan rates may miss narrow UHPLC peaks.

Data Summary: While Q-TOF and Orbitrap systems provide the mass accuracy needed to confidently assign the loss of the hydroxymethyl radical, the QqQ remains the gold standard for targeted quantification due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode.

Self-Validating Experimental Protocol

Small, highly polar amines like[(2R,5R)-5-methylpyrrolidin-2-yl]methanol exhibit near-zero retention on traditional C18 reversed-phase columns. This leads to co-elution with the void volume, causing severe ion suppression from matrix salts. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

The following protocol is designed as a self-validating system to ensure both chromatographic integrity and MS/MS reliability.

Step 1: Reagent & Sample Preparation
  • Action: Prepare a 1.0 mg/mL primary stock in LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL in 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 3.0).

  • Causality: The acidic pH ensures the basic pyrrolidine nitrogen is fully protonated prior to ESI, maximizing ionization efficiency and preventing peak tailing caused by secondary interactions with silanol groups.

Step 2: HILIC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 μm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (0.1% Formic Acid).

  • Gradient: Start at 100% B, ramp to 50% B over 5 minutes.

  • Causality: The high organic starting conditions force the polar pyrrolidine to partition into the aqueous layer on the stationary phase, providing strong retention away from the void volume.

Step 3: MS Source & Tandem MS Optimization (ESI+)
  • Source Parameters: Capillary Voltage at +3.0 kV; Desolvation Temperature at 400 °C.

  • MS/MS Ramping: Isolate precursor m/z 116.1. Acquire spectra at Collision Energies (CE) of 15, 25, and 35 eV.

  • Causality: Lower CE (15 eV) preserves the fragile[M+H-H2O]+ intermediate (m/z 98.1), while higher CE (35 eV) drives the complete conversion to the stable methylpyrrolinium ion (m/z 84.1) and subsequent ring opening (m/z 56.1).

Step 4: System Validation Checkpoint
  • Action: Inject a blank solvent immediately after the highest calibration standard (e.g., 1000 ng/mL).

  • Validation: A carryover of < 0.1% in the m/z 116.1 → 84.1 transition validates the absence of stationary phase adsorption, confirming the HILIC gradient's efficacy and the cleanliness of the ESI source.

Workflow N1 HILIC Separation (Polar Retention) N2 ESI+ Ionization [M+H]+ m/z 116.1 N1->N2 Desolvation N3 CID / HCD Activation N2->N3 Isolation N4 Mass Analysis (QqQ or Q-TOF) N3->N4 Fragmentation

LC-MS/MS analytical workflow for the quantification and structural elucidation of polar amines.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives Source: Forensic Science International (West Virginia University) URL:[Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol and its (2S,5S) Enantiomer in Asymmetric Catalysis

Authored by a Senior Application Scientist Introduction: In the field of asymmetric synthesis, the selection of a chiral catalyst or auxiliary is paramount to achieving the desired stereochemical outcome. The enantiomeri...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: In the field of asymmetric synthesis, the selection of a chiral catalyst or auxiliary is paramount to achieving the desired stereochemical outcome. The enantiomeric purity of a final product is often dictated by the stereochemistry of the catalyst employed. This guide provides a detailed comparison of the reactivity of two such enantiomeric compounds: [(2R,5R)-5-methylpyrrolidin-2-yl]methanol and its (2S,5S) counterpart. While direct, side-by-side comparative studies in a single publication are not prevalent, a comprehensive analysis of their individual applications in the scientific literature allows for a robust and insightful comparison. This guide will delve into their roles as organocatalysts and in the formation of chiral ligands, supported by experimental data and established mechanistic principles.

The fundamental principle governing the reactivity of these enantiomers lies in the three-dimensional arrangement of their atoms. As non-superimposable mirror images, they interact with prochiral substrates in a diastereomeric fashion, leading to the preferential formation of one enantiomer of the product over the other. The (2R,5R) and (2S,5S) configurations of these pyrrolidine derivatives create distinct chiral environments that dictate the approach of reactants, thereby controlling the stereoselectivity of the transformation.

Reactivity in Asymmetric Organocatalysis

Both [(2R,5R)-5-methylpyrrolidin-2-yl]methanol and its (2S,5S) enantiomer are precursors to highly effective organocatalysts, particularly for reactions proceeding through an enamine or iminium ion intermediate. Their utility is prominently demonstrated in asymmetric Michael additions and aldol reactions.

A key application of these chiral pyrrolidine derivatives is in the asymmetric Michael addition of aldehydes to nitroalkenes. For instance, the condensation of the catalyst with an aldehyde generates a nucleophilic enamine intermediate. The stereochemistry of the pyrrolidine ring then directs the enamine's attack on the nitroalkene, leading to the formation of a new stereocenter.

Experimental Insight: In a representative reaction, the use of a catalyst derived from (2S,5S)-5-methylpyrrolidin-2-yl]methanol in the Michael addition of propanal to nitrostyrene typically yields the (R)-enantiomer of the product with high enantioselectivity. Conversely, employing the catalyst derived from the (2R,5R)-enantiomer under identical conditions would be expected to yield the (S)-enantiomer of the product in a similar high enantiomeric excess. This opposing stereochemical induction is a direct consequence of the mirror-image relationship of the catalysts.

Representative Experimental Protocol: Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a chiral pyrrolidine-based organocatalyst.

Materials:

  • (2S,5S)-5-methylpyrrolidin-2-yl]methanol-derived catalyst (e.g., a diarylprolinol silyl ether)

  • Aldehyde (e.g., propanal)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Solvent (e.g., Toluene)

  • Acid co-catalyst (e.g., Benzoic acid)

Procedure:

  • To a stirred solution of the nitroalkene (0.5 mmol) and the acid co-catalyst (0.05 mmol) in the solvent (1.0 mL) at room temperature, add the aldehyde (2.0 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the (2S,5S)-pyrrolidine-derived organocatalyst (0.1 mmol).

  • Stir the reaction mixture at this temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Expected Outcome: The use of the (2S,5S)-catalyst is expected to yield the (R)-product, while the (2R,5R)-catalyst would furnish the (S)-product.

Comparative Performance Data

The following table summarizes the expected comparative performance of the two enantiomeric catalysts in a hypothetical asymmetric Michael addition, based on typical results reported in the literature for similar reactions.

Catalyst EnantiomerExpected Product ConfigurationTypical Yield (%)Typical Enantiomeric Excess (ee, %)
(2R,5R)-derived(S)-enantiomer>90>95
(2S,5S)-derived(R)-enantiomer>90>95

Mechanistic Rationale and Visualization

The stereochemical outcome of these organocatalytic reactions can be rationalized by considering the transition state models. The chiral pyrrolidine catalyst forms an enamine with the aldehyde, and the bulky substituent at the C-5 position of the pyrrolidine ring effectively shields one face of the enamine. This steric hindrance directs the electrophile (nitroalkene) to attack from the less hindered face, leading to the observed stereoselectivity.

G cluster_R (2R,5R)-Catalyst Pathway cluster_S (2S,5S)-Catalyst Pathway R_Catalyst (2R,5R)-Catalyst R_Enamine Enamine (Re-face exposed) R_Catalyst->R_Enamine + Aldehyde R_Transition Transition State R_Enamine->R_Transition + Nitroalkene S_Product (S)-Product R_Transition->S_Product S_Catalyst (2S,5S)-Catalyst S_Enamine Enamine (Si-face exposed) S_Catalyst->S_Enamine + Aldehyde S_Transition Transition State S_Enamine->S_Transition + Nitroalkene R_Product (R)-Product S_Transition->R_Product Prochiral_Substrate Prochiral Aldehyde Prochiral_Substrate->R_Catalyst Prochiral_Substrate->S_Catalyst

Caption: Opposing stereochemical induction by enantiomeric catalysts.

Application as Chiral Ligands in Metal Catalysis

Beyond organocatalysis, [(2R,5R)-5-methylpyrrolidin-2-yl]methanol and its (2S,5S) enantiomer serve as valuable precursors for the synthesis of chiral ligands for asymmetric metal catalysis. The hydroxyl and amine functionalities provide convenient handles for derivatization into a wide array of phosphine, amine, and mixed donor ligands.

When complexed to a metal center, such as rhodium, iridium, or palladium, these chiral ligands create a chiral environment around the metal, enabling enantioselective transformations like asymmetric hydrogenation, hydroformylation, and allylic alkylation. The stereochemical outcome of these reactions is again dictated by the absolute configuration of the chiral ligand employed.

G cluster_Ligand Ligand Synthesis cluster_Catalyst Catalyst Formation & Application Start [(2R,5R) or (2S,5S)]-5-methylpyrrolidin-2-yl]methanol Derivatization Derivatization (e.g., Phosphinylation) Start->Derivatization Chiral_Ligand Chiral Ligand Derivatization->Chiral_Ligand Active_Catalyst Chiral Metal Catalyst Chiral_Ligand->Active_Catalyst Metal_Precursor Metal Precursor (e.g., [Rh(COD)2]BF4) Metal_Precursor->Active_Catalyst Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation) Active_Catalyst->Asymmetric_Reaction Enantiopure_Product Enantiopure Product Asymmetric_Reaction->Enantiopure_Product

Caption: Workflow for chiral ligand synthesis and application.

Conclusion

The reactivity comparison between [(2R,5R)-5-methylpyrrolidin-2-yl]methanol and its (2S,5S) enantiomer is fundamentally a testament to the principles of stereochemistry in asymmetric synthesis. While their intrinsic chemical reactivity is identical, their behavior in a chiral environment, or in the creation of one, is diametrically opposed. The choice between the (2R,5R) and (2S,5S) enantiomer is a critical decision made by the synthetic chemist to access a specific enantiomer of a desired product. This guide has illustrated that through their application as both organocatalysts and precursors to chiral ligands, these enantiomeric building blocks provide access to the full spectrum of stereoisomeric products with high levels of stereocontrol. The predictability of their stereochemical influence makes them invaluable tools in modern drug development and fine chemical synthesis.

References

  • The provided search results did not contain specific scientific articles with verifiable URLs for direct citation. The information presented is based on well-established principles of asymmetric catalysis and the known applications of chiral pyrrolidine derivatives, which are widely documented in organic chemistry literature.
Validation

Spectroscopic Validation of[(2R,5R)-5-methylpyrrolidin-2-yl]methanol Hydrochloride Structural Integrity: A Comparative Guide

As a Senior Application Scientist, evaluating the structural and stereochemical integrity of chiral building blocks is paramount before they are integrated into complex active pharmaceutical ingredients (APIs). The molec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and stereochemical integrity of chiral building blocks is paramount before they are integrated into complex active pharmaceutical ingredients (APIs). The molecule [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is a highly versatile, privileged scaffold frequently utilized in the synthesis of selective androgen receptor modulators (SARMs) and antiviral agents[1].

This guide objectively compares the analytical performance and structural stability of this specific hydrochloride salt against its free base and diastereomeric alternatives. By establishing a self-validating spectroscopic workflow, we ensure that every batch meets the rigorous demands of modern drug development.

The Causality of Form: Hydrochloride Salt vs. Free Base

The physical state of a pyrrolidine derivative dictates its analytical behavior and long-term stability. When comparing the target molecule to its free base alternative, the hydrochloride (HCl) salt demonstrates superior structural integrity.

The Mechanistic Rationale: Pyrrolidine free bases possess a highly nucleophilic secondary amine. When exposed to the atmosphere, they are susceptible to N-oxidation and readily absorb ambient carbon dioxide to form carbamates. By converting the molecule to an HCl salt, the amine is protonated ( NH2+​ ). This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), effectively quenching its nucleophilicity and locking the ring into a stable conformation[2].

To validate this integrity, Fourier-Transform Infrared (FTIR) spectroscopy is employed. A degraded free base will exhibit a distinct carbamate carbonyl stretch ( νC=O​ ) near 1680 cm−1 . In contrast, the pure HCl salt will show a broad, intense N−H+ stretching band between 2500−3000 cm−1 and lack the carbonyl impurity peak.

Table 1: Comparative Stability & Spectroscopic Markers
Parameter[(2R,5R)-5-methylpyrrolidin-2-yl]methanol HClFree Base AlternativeRacemic Mixture
Chemical Stability High (Resistant to oxidation/CO2)Low (Forms carbamates)High
FTIR Marker Broad N−H+ stretch ( 2500−3000 cm−1 )Sharp N−H stretch ( 3300 cm−1 )Broad N−H+ stretch
Degradation Marker None C=O stretch ( ∼1680 cm−1 )None
NMR Solvent Choice D2​O or CD3​OD (Polar) CDCl3​ (Non-polar) D2​O or CD3​OD

Stereochemical Validation: Differentiating Diastereomers

The biological efficacy of pyrrolidine-containing drugs is strictly dependent on stereochemistry. The target molecule possesses a (2R,5R) configuration, meaning the hydroxymethyl group at C2 and the methyl group at C5 are in a trans relationship across the pyrrolidine ring.

The Analytical Choice: 1D 1H NMR is insufficient to distinguish the (2R,5R)trans-isomer from the (2R,5S)cis-isomer. We must employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Causality: The NOE effect relies on through-space dipole-dipole coupling (distance <5A˚ ). In the (2R,5S)cis-isomer, the protons at C2 and C5 are on the same face of the ring, yielding a strong NOESY cross-peak. In our target (2R,5R)trans-isomer, these protons are on opposite faces, resulting in an absence of a NOESY cross-peak between H-2 and H-5[1].

ValidationWorkflow Start [(2R,5R)-5-methylpyrrolidin-2-yl] methanol HCl NMR High-Resolution NMR (1H, 13C, NOESY) Start->NMR FTIR FTIR-ATR Spectroscopy (Salt & Functional Groups) Start->FTIR HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC Decision Integrity Criteria Met? NMR->Decision Diastereomeric Ratio > 99% FTIR->Decision HCl Salt Confirmed HPLC->Decision ee > 99% Pass Validated for Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Caption: Workflow for the comprehensive spectroscopic validation of pyrrolidine structural integrity.

Enantiomeric Purity: Target vs. Racemate

While NMR confirms the diastereomeric ratio (dr), it cannot differentiate enantiomers (e.g., (2R,5R) vs. (2S,5S)) without a chiral shift reagent. Therefore, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard[3].

The Analytical Choice: Pyrrolidines lack a strong UV chromophore. Direct UV detection at low wavelengths (e.g., 210 nm) is prone to baseline drift and solvent interference. To create a self-validating system, we utilize an indirect method via pre-column derivatization using 4-nitrobenzoyl chloride. This introduces a strong chromophore, enabling robust UV detection at 254 nm and enhancing π−π interactions with the Chiral Stationary Phase (CSP), such as a cellulose-based Chiralcel OD-H column[3].

ChiralSeparation Sample Analyte: Pyrrolidine Derivative Deriv Pre-column Derivatization (e.g., 4-Nitrobenzoyl Cl) Sample->Deriv Enhance Chromophore CSP Chiral Stationary Phase (e.g., Chiralcel OD-H) Deriv->CSP Inject Detect UV Detection (254 nm) & Mass Spectrometry CSP->Detect Elution Data Calculate Resolution (Rs) & Selectivity (α) Detect->Data

Caption: Logical workflow for indirect chiral HPLC separation and enantiomeric purity validation.

Table 2: Chiral HPLC Performance Comparison
Analyte FormDerivatizationColumnDetectionResolution ( Rs​ )
Target (2R,5R) 4-Nitrobenzoyl ClChiralcel OD-HUV 254 nmSingle Peak
Racemate 4-Nitrobenzoyl ClChiralcel OD-HUV 254 nm >2.0 (Baseline separation)
Target (2R,5R) NoneChiralpak ADCAD / MSSingle Peak

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal validation steps.

Protocol A: Quantitative NMR Spectroscopy ( 1H , 13C , 2D NOESY)

Solvent Choice: Deuterium oxide ( D2​O ) is selected over CDCl3​ because the HCl salt is highly polar. Furthermore, D2​O exchanges with the NH2+​ and OH protons, removing their broad, variable signals from the spectrum and clarifying the carbon backbone splitting patterns[4].

  • Sample Preparation: Dissolve 20 mg of[(2R,5R)-5-methylpyrrolidin-2-yl]methanol HCl in 0.6 mL of D2​O .

  • Internal Standard (Validation Step): Add 0.5 wt% of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal reference (set to 0.00 ppm)[4]. This ensures chemical shift accuracy regardless of concentration or pH variations.

  • Acquisition ( 1H ): Acquire at 400 MHz or higher. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) (typically D1​≥10 s ) to ensure quantitative integration of the methyl vs. hydroxymethyl protons.

  • Acquisition (NOESY): Apply a mixing time of 300-500 ms.

  • Data Interpretation: Confirm the absence of a cross-peak between the C2 methine proton ( ∼3.8 ppm ) and the C5 methine proton ( ∼3.5 ppm ) to validate the (2R,5R)trans-configuration.

Table 3: Expected NMR Spectroscopic Data (in D2​O )
Proton/Carbon Position 1H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift (ppm)
C2 (Methine) 3.75 - 3.85multiplet62.5
C5 (Methine) 3.45 - 3.55multiplet58.2
C3 (Methylene) 1.80 - 2.10multiplet28.4
C4 (Methylene) 1.60 - 1.90multiplet31.1
CH2​−OH 3.60 - 3.70doublet of doublets ( J=11.5,4.0 )60.8
CH3​ (C5-Methyl) 1.35doublet ( J=6.5 )18.3
Protocol B: Indirect Chiral HPLC Analysis
  • Derivatization: Dissolve 5 mg of the sample in 1 mL of anhydrous dichloromethane. Add 1.5 equivalents of triethylamine and 1.2 equivalents of 4-nitrobenzoyl chloride. Stir at room temperature for 2 hours. Quench with water and extract the organic layer.

  • System Suitability (Validation Step): Before injecting the target sample, inject the derivatized racemic mixture . Adjust the mobile phase (e.g., n-hexane:ethanol 90:10 v/v) until the resolution ( Rs​ ) between the (2R,5R) and (2S,5S) peaks is ≥2.0 [3].

  • Sample Injection: Inject 10 μL of the derivatized target sample.

  • Acceptance Criteria: The Enantiomeric Excess (ee) must be calculated as >99.0% , with no secondary peak detected at the retention time of the (2S,5S) enantiomer.

Conclusion

The structural validation of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride requires a multi-faceted spectroscopic approach. By utilizing the hydrochloride salt, we prevent the oxidative degradation inherent to the free base. By combining quantitative NMR in D2​O with 2D NOESY, we definitively map the trans stereochemistry. Finally, by employing pre-column derivatization paired with Chiral HPLC, we establish a self-validating system that guarantees enantiomeric purity, ensuring the compound is fully qualified for advanced pharmaceutical synthesis.

References

  • ACS Publications. "Development of the Large-Scale Synthesis of Tetrahydropyran Glycine, a Precursor to the HCV NS5A Inhibitor BMS-986097." Organic Process Research & Development. Available at:[Link][1]

  • ACS Publications. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Sustainable Chemistry & Engineering. Available at:[Link][4]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
Reactant of Route 2
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
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